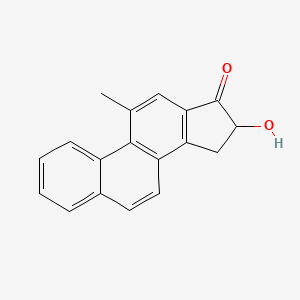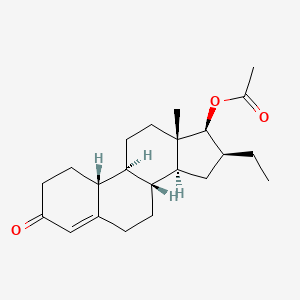
17beta-Acetoxy-16beta-ethylestr-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17beta-Acetoxy-16beta-ethylestr-4-en-3-one is a synthetic steroidal compound with a complex molecular structure It is characterized by the presence of multiple rings and functional groups, including esters and ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Acetylation: Introduction of the acetoxy group at the 17beta position.
Ethylation: Addition of an ethyl group at the 16beta position.
Cyclization: Formation of the steroidal ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 17beta-Acetoxy-16beta-ethylestr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
17beta-Acetoxy-16beta-ethylestr-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 17beta-Acetoxy-16beta-ethylestr-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include steroid hormone signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
- 17beta-Acetoxy-16alpha-ethylestr-4-en-3-one
- 17beta-Hydroxy-16beta-ethylestr-4-en-3-one
- 17beta-Acetoxy-16beta-methylestr-4-en-3-one
Comparison: Compared to similar compounds, 17beta-Acetoxy-16beta-ethylestr-4-en-3-one is unique due to its specific substitution pattern and functional groups
Propriétés
Numéro CAS |
33765-80-9 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-4-14-12-20-19-7-5-15-11-16(24)6-8-17(15)18(19)9-10-22(20,3)21(14)25-13(2)23/h11,14,17-21H,4-10,12H2,1-3H3/t14-,17-,18+,19+,20-,21-,22-/m0/s1 |
Clé InChI |
CFEWNKYXYQEFOP-WFYCFNDHSA-N |
SMILES isomérique |
CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1OC(=O)C)C |
SMILES canonique |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


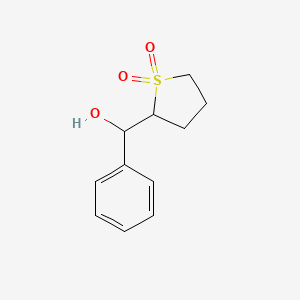
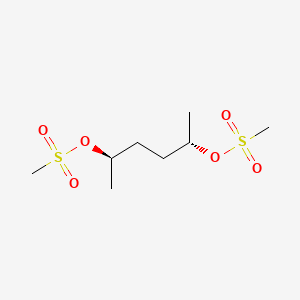
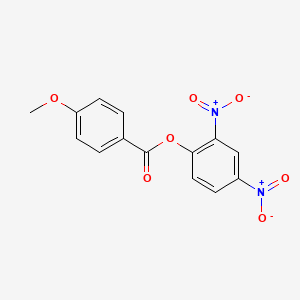
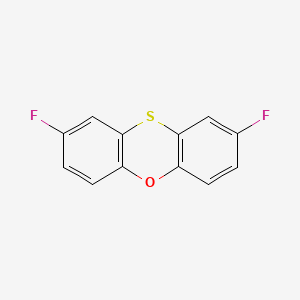
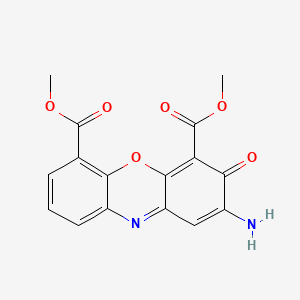

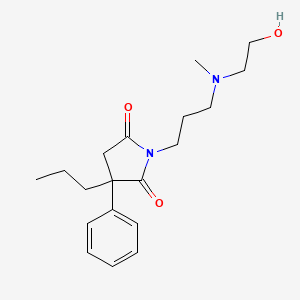
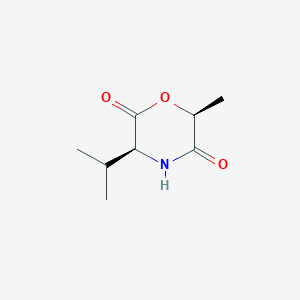

![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
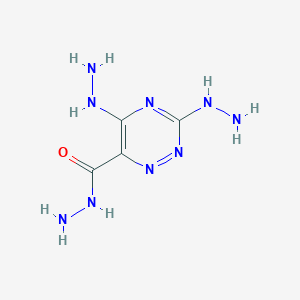
![ethyl N-[(2-chlorophenyl)methylideneamino]carbamate](/img/structure/B14692307.png)
